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1H-Imidazole, monoperchlorate
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Overview
Description
1H-Imidazole, monoperchlorate is a heterocyclic organic compound featuring a five-membered ring with two nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the perchlorate group adds unique properties to the imidazole ring, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, monoperchlorate typically involves the cyclization of amido-nitriles under mild conditions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods: Industrial production of this compound often involves multi-component reactions, such as the condensation of 1,2-diketones with ammonium acetate and aldehydes. These reactions are typically catalyzed by different catalysts under green chemistry conditions . The use of ionic liquids and microreactors has also been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, monoperchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into imidazole derivatives with different substituents.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and reduced imidazole derivatives .
Scientific Research Applications
1H-Imidazole, monoperchlorate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole, monoperchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
1H-Imidazole: The parent compound without the perchlorate group.
2-Methylimidazole: A methyl-substituted derivative of imidazole.
4-Nitroimidazole: An imidazole derivative with a nitro group at the 4-position.
Uniqueness: 1H-Imidazole, monoperchlorate is unique due to the presence of the perchlorate group, which imparts distinct chemical and physical properties. This makes it more reactive in certain chemical reactions and enhances its potential as a catalyst and ligand in coordination chemistry .
Properties
CAS No. |
61335-48-6 |
---|---|
Molecular Formula |
C3H5ClN2O4 |
Molecular Weight |
168.53 g/mol |
IUPAC Name |
1H-imidazole;perchloric acid |
InChI |
InChI=1S/C3H4N2.ClHO4/c1-2-5-3-4-1;2-1(3,4)5/h1-3H,(H,4,5);(H,2,3,4,5) |
InChI Key |
VOMDEAFEGGHOEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN1.OCl(=O)(=O)=O |
Origin of Product |
United States |
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